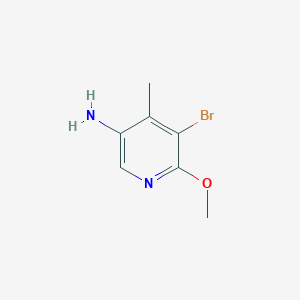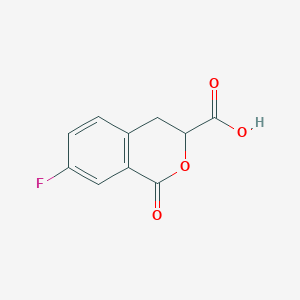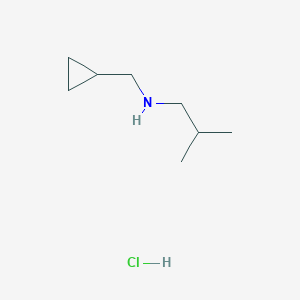
Cyclopropylmethylisobutylamine hydrochloride
Descripción general
Descripción
Cyclopropylmethylisobutylamine hydrochloride (CPMIBHCl) is an organic compound belonging to the class of amines. It is an aliphatic cyclic amine, making it a versatile and important building block in organic synthesis. CPMIBHCl is a relatively new compound and has only been studied in the past few years. Despite its recent development, this compound has proven to be a valuable tool for scientists in the field of organic synthesis, and has been used for various applications in the laboratory.
Aplicaciones Científicas De Investigación
1. Neuroprotective Effects in Cerebral Ischaemia
Research by O'Neill et al. (1995) on the sigma receptor ligand JO 1784, chemically related to cyclopropylmethylisobutylamine hydrochloride, demonstrated its neuroprotective effects in the gerbil model of global cerebral ischaemia. The study showed that JO 1784 significantly protected against ischaemia-induced cell death in the brain, suggesting potential applications in the management of cerebral ischaemia (O'Neill et al., 1995).
2. Potential Antidepressant Properties
A study on the antidepressant biochemical profile of the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative related to cyclopropylmethylisobutylamine hydrochloride, revealed neurochemical properties predictive of antidepressant activity. This research suggests the potential of related compounds in treating depression without the common side-effects of tricyclic therapy (Muth et al., 1986).
3. Ulceroprotective Effects
The ulceroprotective effects of JO 1784, a specific and selective σ ligand, were examined in different models of gastric and duodenal ulcers in rats. The results showed potent protection against duodenal ulcers, highlighting the potential therapeutic application of similar compounds in the treatment of duodenal ulcers (Pascaud et al., 1993).
4. Anti-Amnesic Effect
The effects of JO 1784 on experimentally induced amnesia were investigated using a passive avoidance task in rats. The study found that JO 1784 significantly reversed scopolamine-induced amnesia, suggesting the potential of such compounds in treating amnesic conditions (Earley et al., 1991).
5. Peripheral Dopamine Blocking Activity
Research on the hydrochlorides of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine, chemically related to cyclopropylmethylisobutylamine hydrochloride, showed peripheral dopamine blocking activity. This suggests a role in managing conditions related to dopamine dysregulation (Teller & Jarboe, 1982).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-9-6-8-3-4-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYHRYJIPSHIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethylisobutylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



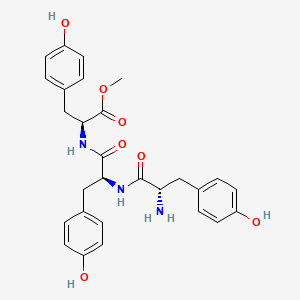
amine](/img/structure/B1450563.png)
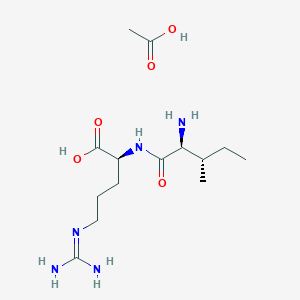
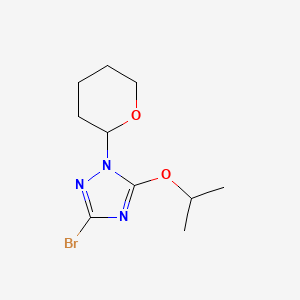
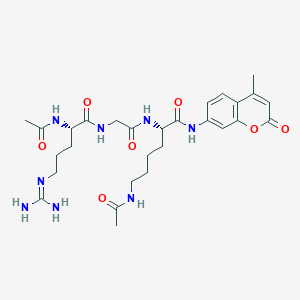

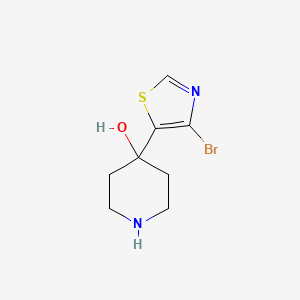
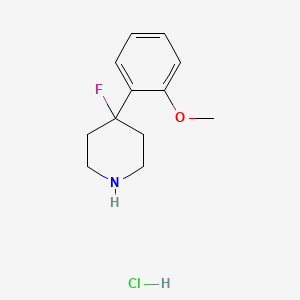
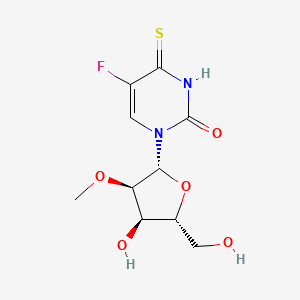
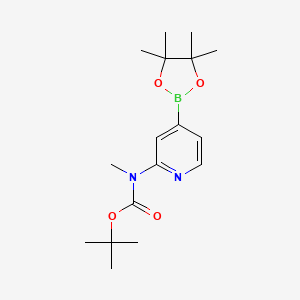
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
